molecular formula C18H13ClFN3O2 B12175864 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B12175864
M. Wt: 357.8 g/mol
InChI Key: QUYJLMYBMIUIAC-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or keto acids.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Fluorophenyl Group: This can be done through nucleophilic aromatic substitution or cross-coupling reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone core, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The aromatic rings (chlorophenyl and fluorophenyl) can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and fluorophenyl groups suggests that it may have high binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chlorophenyl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups in 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorophenyl)acetamide may confer distinct chemical and biological properties, such as enhanced stability, binding affinity, and specificity.

Properties

Molecular Formula

C18H13ClFN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H13ClFN3O2/c19-13-7-5-12(6-8-13)15-9-10-18(25)23(22-15)11-17(24)21-16-4-2-1-3-14(16)20/h1-10H,11H2,(H,21,24)

InChI Key

QUYJLMYBMIUIAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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